molecular formula C20H27NO5 B1327331 Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate CAS No. 898781-23-2

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

Cat. No. B1327331
M. Wt: 361.4 g/mol
InChI Key: LGKXIYVVXYMEFA-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is a chemical compound with the CAS Number: 898782-04-2. It has a molecular weight of 361.44 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-5-3-16(4-6-17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3 . This code provides a specific description of the compound’s molecular structure.

It has a clear colorless to yellowish appearance . The compound is soluble in water (partly miscible) and has a density of 1.117 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Evaluation in Pharmacology

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is part of a class of compounds evaluated for pharmacological properties. For instance, derivatives of 1,4-dioxa-7-azaspiro[4.5]decanes, a related compound, were synthesized and assessed for dopamine agonist activity in vivo. However, these compounds did not show central nervous system activity, though one analog exhibited potent dopamine agonist activity in certain assays (Brubaker & Colley, 1986).

Nonlinear Optical Materials

The compound has been studied for its potential in nonlinear optical devices. For example, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to be a new organic material suitable for such applications. It demonstrated favorable properties for frequency doublers in laser devices (Kagawa et al., 1994).

Water Treatment and Environmental Applications

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was used to synthesize a polymer for removing carcinogenic azo dyes and aromatic amines from water, indicating its potential in environmental remediation applications. This polymer showed high efficiency in dye removal in various pH conditions (Akceylan, Bahadir, & Yılmaz, 2009).

Antiviral Research

Derivatives of 1-thia-4-azaspiro[4.5]decanes, similar in structure to the target compound, were synthesized and evaluated for antiviral activity. Some of these compounds showed strong activity against the influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

Molecular Characterization and Mass Spectrometry

The compound and its derivatives have been subject to mass spectrometric study to understand their molecular structure and fragmentation patterns. Such studies are crucial for the characterization of novel compounds in medicinal chemistry (Solomons, 1982).

properties

IUPAC Name

ethyl 4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-6-4-3-5-16(17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKXIYVVXYMEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643794
Record name Ethyl 4-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

CAS RN

898781-23-2
Record name Ethyl 4-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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